molecular formula C12H16F3NO B2767546 {[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine CAS No. 1095218-31-7

{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2767546
CAS No.: 1095218-31-7
M. Wt: 247.261
InChI Key: YVLIDZHXBCPNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C12H16F3NO and its molecular weight is 247.261. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Enhancement through N-phenyl Substitutions

The study by Yang, Chiou, and Liau (2002) focuses on the synthesis, structure, and photochemical behavior of various N-phenyl substituted stilbenes, including their fluorescence properties. These compounds demonstrate high fluorescence quantum yields at room temperature due to their planar ground-state geometry and charge-transfer character. This "amino conjugation effect" suggests potential applications in fluorescence-based sensors and imaging technologies, where enhanced fluorescence and photostability are crucial (Yang, Chiou, & Liau, 2002).

Carbomethoxylating Reactivity in Organic Synthesis

Distaso and Quaranta (2004) investigated the carbomethoxylating reactivity of methyl phenyl carbonate towards aromatic amines, catalyzed by group 3 metal triflates. This study illustrates a method for the carbamation of aniline and other aromatic amines, showing the potential of these reactions in synthesizing carbamate derivatives, which are valuable in pharmaceuticals and agrochemicals (Distaso & Quaranta, 2004).

Catalytic Activity in Organic Synthesis

Zeng et al. (2009) reported the synthesis of a stable spirocyclic (alkyl)(amino)carbene and its efficiency as a ligand for transition metal-based catalysts. This research underscores the importance of novel carbenes in catalysis, particularly for the hydroamination of internal alkynes, which broadens the scope of synthesizing nitrogen-containing heterocycles. Such advancements are instrumental in developing new catalytic processes for pharmaceutical and material science applications (Zeng et al., 2009).

Enantioselective Catalysis for Pharmaceutical Synthesis

Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain dihydropyridine derivatives. The study highlights the role of molecular structure in achieving high enantioselectivity, crucial for synthesizing enantiomerically pure pharmaceuticals. Understanding the factors affecting enzyme selectivity can guide the design of more efficient biocatalytic processes (Sobolev et al., 2002).

Photophysical Properties of Borondipyrromethene Analogues

Qin et al. (2005) studied the photophysical properties of borondipyrromethene (BODIPY) analogues, focusing on their fluorescence quantum yields and lifetimes in various solvents. The findings are relevant for the development of new fluorescent dyes with specific properties for bioimaging and analytical applications. Modifying the electronic structure of BODIPY analogues can tailor their photophysical behavior for diverse scientific and technological uses (Qin et al., 2005).

Properties

IUPAC Name

1-[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-8-4-10(6-16-3)5-9(2)11(8)17-7-12(13,14)15/h4-5,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLIDZHXBCPNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(F)(F)F)C)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.